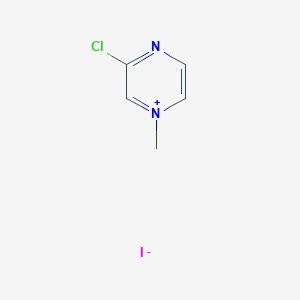![molecular formula C27H24N4OS B2419280 3-[4-(4-エトキシフェニル)-5-{[(2E)-3-フェニルプロプ-2-エン-1-イル]スルファニル}-4H-1,2,4-トリアゾール-3-イル]-1H-インドール CAS No. 946308-66-3](/img/structure/B2419280.png)
3-[4-(4-エトキシフェニル)-5-{[(2E)-3-フェニルプロプ-2-エン-1-イル]スルファニル}-4H-1,2,4-トリアゾール-3-イル]-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of triazole derivatives
科学的研究の応用
Chemistry
In chemistry, (E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between triazole derivatives and biological targets. It may also serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, (E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is investigated for its potential therapeutic effects. Its triazole and indole moieties are known to exhibit various biological activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用機序
Target of Action
The compound, also known as “3-[4-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole”, is a derivative of indole and 1,2,4-triazole . Indole derivatives are known to bind with high affinity to multiple receptors , and 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity . .
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, 1,2,4-triazole derivatives have been reported to show promising anticancer activity . The compound likely interacts with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and 1,2,4-triazole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways.
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given the various biological activities associated with indole and 1,2,4-triazole derivatives , it can be inferred that this compound likely has a range of molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Attachment of the Cinnamylthio Group: The cinnamylthio group can be attached through a nucleophilic substitution reaction, where a thiol group reacts with a cinnamyl halide under basic conditions.
Final Coupling: The final step involves coupling the triazole-indole intermediate with the cinnamylthio derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of (E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the cinnamylthio group, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or sulfonylated derivatives.
類似化合物との比較
Similar Compounds
- (E)-3-(5-(benzylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- (E)-3-(5-(phenylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- (E)-3-(5-(methylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
Uniqueness
(E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to the presence of the cinnamylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to similar compounds.
特性
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4OS/c1-2-32-22-16-14-21(15-17-22)31-26(24-19-28-25-13-7-6-12-23(24)25)29-30-27(31)33-18-8-11-20-9-4-3-5-10-20/h3-17,19,28H,2,18H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLGCPHKCAEMD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide](/img/structure/B2419197.png)




![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2419205.png)
![2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2419208.png)


![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)
![3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2419213.png)



